molecular formula C11H12N2O B125950 N-(2-methyl-1H-indol-3-yl)acetamide CAS No. 154876-18-3

N-(2-methyl-1H-indol-3-yl)acetamide

Cat. No. B125950
M. Wt: 188.23 g/mol
InChI Key: FMEDVQCLYAQZOY-UHFFFAOYSA-N
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Description

“N-(2-methyl-1H-indol-3-yl)acetamide” is a chemical compound with the linear formula C12H14N2O . It is a derivative of indole, which is a heterocyclic compound commonly found in natural and synthetic compounds . This compound has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of “N-(2-methyl-1H-indol-3-yl)acetamide” derivatives involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . In another study, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .


Molecular Structure Analysis

The molecular structure of “N-(2-methyl-1H-indol-3-yl)acetamide” can be represented by the linear formula C12H14N2O . The structure of this compound and its derivatives have been characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .


Chemical Reactions Analysis

“N-(2-methyl-1H-indol-3-yl)acetamide” and its derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of novel indole derivatives as Bcl-2/Mcl-1 dual inhibitors . They have also been used in the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methyl-1H-indol-3-yl)acetamide” and its derivatives have been characterized using various techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .

Future Directions

The future directions for “N-(2-methyl-1H-indol-3-yl)acetamide” and its derivatives could involve further studies on their biological activities and potential applications. For instance, they could be further developed as agents for inhibiting tubulin polymerization . Additionally, they could be explored for their potential as antimicrobials and antibiotic adjuvants .

properties

IUPAC Name

N-(2-methyl-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-11(13-8(2)14)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEDVQCLYAQZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1H-indol-3-yl)acetamide

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